4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

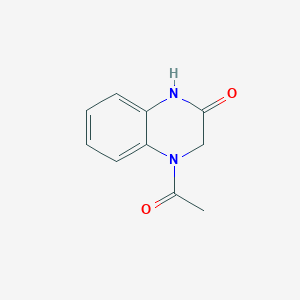

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-acetyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-6-10(14)11-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJDYYGRHCAYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377877 | |

| Record name | 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120589-86-8 | |

| Record name | 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. One common method is the reaction of o-phenylenediamine with acetylacetone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

The 4-(quinazolin-4-yl) derivatives require multistep syntheses involving Suzuki coupling or scaffold hopping, which may limit scalability despite high potency .

Biological Activity: Anticonvulsant vs. Antitumor Activity: The 4-acetyl derivative targets AMPA receptors, while 4-(quinazolin-4-yl) analogs (e.g., 2a, 13c–e) inhibit tubulin polymerization, showing nanomolar GI50 values comparable to clinical candidates like combretastatin A-4 (CA-4) . Solubility: The 4-acetyl group may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., C14 in ), which exhibit enhanced solubility and binding affinity (-ΔGest = -15.65 kcal/mol) .

Structure-Activity Relationships (SAR) :

- C4 Substitution : Acyl groups (acetyl, thiophene/furan-carbonyl) favor receptor binding via hydrophobic interactions, whereas quinazolin-4-yl groups enhance antitumor activity by mimicking colchicine’s binding to tubulin .

- C7 Modification : Methoxy or carboxylic acid groups at C7 improve solubility and target engagement in soluble guanylate cyclase (sGC) activators .

Physicochemical and Pharmacokinetic Comparisons

| Property | 4-Acetyl Derivative | 4-(Quinazolin-4-yl) (2a) | Dicarboxylic Derivative (C14) |

|---|---|---|---|

| LogP | ~1.1 (predicted) | 3.2 (experimental) | 2.8 (experimental) |

| Aqueous Solubility | Low | Moderate | High |

| Binding Affinity | AMPA IC50: ~10 µM | Tubulin GI50: 4.6 nM | sGC ΔGest: -15.65 kcal/mol |

| Metabolic Stability | Moderate | High | High |

Notes:

- Dicarboxylic derivatives (e.g., C14) exhibit superior solubility and stability (70% population in docking studies) due to ionic interactions with hydrophilic residues in sGC .

Biologische Aktivität

Overview

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a quinoxaline moiety, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_9H_8N_2O

- Molecular Weight : 164.17 g/mol

- CAS Number : 120589-73-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Bacillus subtilis | 0.3 µg/mL |

The compound's mechanism of action in bacterial inhibition is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10.5 |

| A549 (Lung cancer) | 12.3 |

| HeLa (Cervical cancer) | 15.0 |

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase, mediated through the activation of caspase pathways .

3. Antiviral Activity

Studies have suggested that derivatives of quinoxaline compounds, including this compound, exhibit antiviral properties against several viruses.

| Virus | EC50 (µM) |

|---|---|

| Herpes Simplex Virus | 25 |

| Cytomegalovirus | <0.05 |

The antiviral mechanism is thought to involve inhibition of viral replication by targeting viral polymerases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins and caspases.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria. The findings highlighted its superior activity compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical?

- Methodological Answer: The compound can be synthesized via acetylation of 3,4-dihydroquinoxalin-2(1H)-one precursors. For example, potassium salts of the parent structure (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) are reacted with acetylating agents under reflux conditions. Solvents like THF or chloroform and catalysts such as copper with low loading (e.g., 2 mol%) are employed to improve yield . Reaction optimization often involves temperature control (e.g., 110°C for 24 hours) and inert atmospheres to prevent oxidation .

Q. How is structural characterization of this compound performed?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For instance, the acetyl group typically appears as a singlet at δ ~2.3 ppm in ¹H NMR, while the quinoxalinone backbone shows aromatic proton signals between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer: In vitro assays against microbial targets (e.g., Mycobacterium tuberculosis) are common. The compound is dissolved in DMSO and tested in serial dilutions to determine minimum inhibitory concentrations (MICs). Positive controls like isoniazid and negative controls (solvent-only) are included to validate results. Cytotoxicity assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer: Chiral catalysts (e.g., Cu(I)/BOX complexes) enable asymmetric acetylation. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature, and catalyst loading (1–5 mol%) are systematically varied. Enantiomeric excess (ee) is quantified via chiral HPLC or circular dichroism. Computational modeling (DFT) helps predict transition states to refine catalyst design .

Q. What strategies resolve discrepancies in reported biological activities of derivatives?

- Methodological Answer: Contradictions may arise from impurities, stereochemical variations, or assay conditions. Purification via preparative HPLC or recrystallization ensures compound integrity. Comparative studies using isogenic microbial strains or standardized protocols (e.g., CLSI guidelines) minimize variability. Meta-analyses of structure-activity relationships (SARs) identify critical substituents (e.g., acetyl vs. nitro groups) .

Q. How do reaction intermediates influence the stability and yield of this compound?

- Methodological Answer: Key intermediates like 3,4-dihydroquinoxalin-2(1H)-one potassium salts are hygroscopic and require anhydrous conditions. Stability studies (TGA/DSC) assess thermal decomposition risks. In situ FTIR monitors intermediate formation during synthesis. Quenching with aqueous workups or column chromatography isolates reactive species before degradation .

Methodological Considerations

Q. What analytical techniques validate synthetic pathways for derivatives?

- Methodological Answer: LC-MS tracks reaction progress in real-time. Isotopic labeling (e.g., ¹³C-acetyl groups) confirms reaction mechanisms via isotopic shifts in NMR. X-ray photoelectron spectroscopy (XPS) analyzes surface composition in heterogeneous catalysis .

Q. How can computational tools aid in designing novel derivatives?

- Methodological Answer: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction energetics. Molecular docking screens derivatives against target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Machine learning models trained on existing SAR data prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and safety goggles. Storage in airtight containers under nitrogen prevents degradation. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.